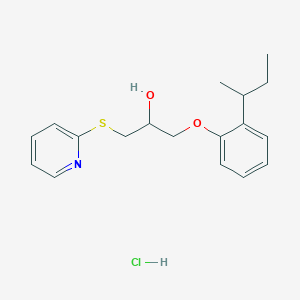
1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyridinylthio group, and a propanol backbone, making it a unique structure for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of sec-butylphenol with an appropriate halogenating agent to form the sec-butylphenoxy intermediate.
Thioether Formation: The intermediate is then reacted with a pyridin-2-ylthiol in the presence of a base to form the pyridin-2-ylthio ether.
Propanol Backbone Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyridinylthio groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted phenoxy or pyridinylthio derivatives.
科学的研究の応用
1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
類似化合物との比較
Similar Compounds
- 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol
- 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-3-ylthio)propan-2-ol hydrochloride
- 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-4-ylthio)propan-2-ol hydrochloride
Uniqueness
1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
生物活性
1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the context of diseases influenced by ion channel dysfunctions, such as cystic fibrosis.
Chemical Structure and Properties
The compound's structure can be described by its functional groups, including a phenoxy group, a pyridinylthio moiety, and a propanol backbone. The presence of these groups suggests potential interactions with biological targets, particularly ion channels.
Research indicates that compounds with similar structures may act as modulators of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is critical in regulating chloride and bicarbonate ions across epithelial membranes, and its dysfunction is implicated in various respiratory diseases.
Key Findings
- CFTR Modulation : Studies have shown that certain pyridine derivatives can potentiate or inhibit CFTR activity. For instance, a related compound demonstrated increased CFTR currents by acting on specific binding sites within the channel .
- Ion Flux Studies : In vitro experiments using patient-derived cell lines have confirmed that similar compounds can influence ion flux, suggesting that this compound may exhibit similar effects .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
- Cystic Fibrosis Models : In a study involving CFBE41o cell lines (a model for cystic fibrosis), treatment with pyridine derivatives resulted in enhanced chloride transport, indicating potential therapeutic benefits for cystic fibrosis patients .
- Electrophysiological Measurements : Electrophysiological assays demonstrated that certain analogs of the compound could significantly alter CFTR-mediated ion flux, providing insights into their mechanism of action and efficacy .
特性
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S.ClH/c1-3-14(2)16-8-4-5-9-17(16)21-12-15(20)13-22-18-10-6-7-11-19-18;/h4-11,14-15,20H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOAHWYGNAKYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














